Superior Antimalarial Potency Against Plasmodium falciparum: DHA vs. Artemisinin and Artesunate
In a standardized 48-hour in vitro assay against four strains of Plasmodium falciparum, dihydroartemisinin (DHA) demonstrated significantly greater potency than the parent compound artemisinin. The EC50 for DHA ranged from 4.7 to 23 nM, while artemisinin exhibited EC50 values from 3 to 108 nM across the same strains [1]. Furthermore, in a direct comparison using the Plasmodium berghei rodent model, DHA was the most effective agent, with an IC50 of 0.3 x 10^-8 M, compared to 1.9 x 10^-8 M for artemisinin and 1.1 x 10^-8 M for sodium artesunate [2].
| Evidence Dimension | In vitro antimalarial potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50: 4.7-23 nM (P. falciparum strains); IC50: 0.3 x 10^-8 M (P. berghei) |
| Comparator Or Baseline | Artemisinin EC50: 3-108 nM; Artesunate IC50: 1.1 x 10^-8 M |
| Quantified Difference | DHA is up to ~23-fold more potent than artemisinin in P. falciparum and ~6.3-fold more potent than artemisinin in P. berghei. |
| Conditions | 48 h in vitro culture for P. falciparum; complete 24 h developmental cycle for P. berghei. |
Why This Matters
For researchers studying malaria, using DHA directly ensures the highest intrinsic activity, reducing the required concentration and minimizing off-target effects compared to artemisinin or artesunate.
- [1] Delhaes, L., et al. (1990). In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(5), 635-636. View Source
- [2] Delhaes, L., et al. (2002). Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. International Journal for Parasitology, 32(13), 1611-1616. View Source
